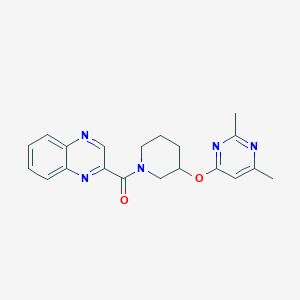![molecular formula C18H21NO4S2 B2812604 (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706404-21-8](/img/structure/B2812604.png)
(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for drug development.2.1]octane.
作用機序
The mechanism of action of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is based on its ability to bind to the dopamine transporter. This binding prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may result in a decrease in drug-seeking behavior, making (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane a potential treatment for addiction.
Biochemical and Physiological Effects
Studies have shown that (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has several biochemical and physiological effects. One of the most significant effects is its ability to increase dopamine levels in the brain. This increase in dopamine levels may result in a decrease in drug-seeking behavior, making (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane a potential treatment for addiction.
実験室実験の利点と制限
One of the advantages of using (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane in lab experiments is its high affinity for the dopamine transporter. This makes it an attractive target for drug development. However, one of the limitations is the lack of information regarding its safety and efficacy in humans. Further studies are needed to determine the safety and efficacy of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane in humans.
将来の方向性
There are several future directions for the research of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane. One of the most promising areas of research is its use as a potential treatment for addiction. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of future research is its potential use as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane for therapeutic applications.
Conclusion
In conclusion, (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its unique structure and high affinity for the dopamine transporter make it an attractive target for drug development. Further studies are needed to determine the safety and efficacy of this compound in humans and its potential use as a treatment for addiction and other neurological disorders.
合成法
The synthesis of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has been reported in several scientific studies. One of the most common methods involves the reaction of naphthalene-1-sulfonyl chloride with (1R,5S)-8-azabicyclo[3.2.1]oct-3-ene-2,5-dione in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then treated with methylsulfonyl chloride to obtain (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane.
科学的研究の応用
(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for addiction. Studies have shown that this compound has a high affinity for the dopamine transporter, which plays a crucial role in the development of addiction. By binding to the dopamine transporter, (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane may prevent the reuptake of dopamine, leading to a decrease in drug-seeking behavior.
特性
IUPAC Name |
3-methylsulfonyl-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-24(20,21)16-11-14-9-10-15(12-16)19(14)25(22,23)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKSGYGDWUQKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

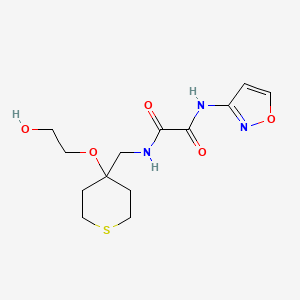
![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)
![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)
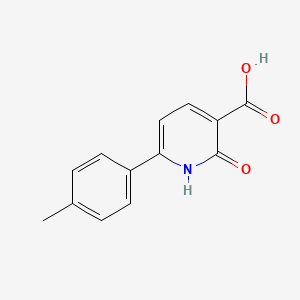
![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)
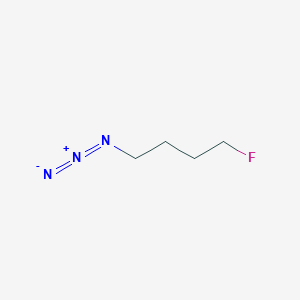

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)
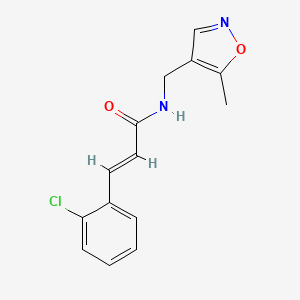
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)
